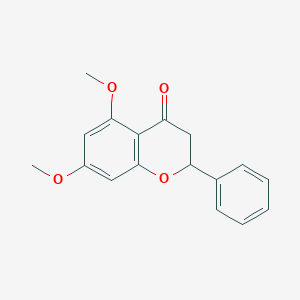

5,7-Dimethoxyflavanone

描述

. 该化合物是松树素的衍生物,松树素是一种具有显著药理作用的知名黄酮类化合物。二甲基松树素因其潜在的治疗应用及其在精油中的存在而受到关注。

准备方法

合成路线和反应条件

二甲基松树素可以通过几种化学途径合成。一种常见的方法是松树素的甲基化。 该过程通常包括在碳酸钾等碱性物质的存在下使用硫酸二甲酯或碘甲烷等甲基化试剂 . 反应在回流条件下进行,以确保黄烷酮结构上 5 位和 7 位的羟基完全甲基化。

工业生产方法

二甲基松树素的工业生产通常涉及从天然来源中提取松树素,然后进行化学甲基化。提取过程包括使用乙醇或甲醇等溶剂的溶剂提取技术。 然后在受控条件下对提取的松树素进行甲基化,以大量生产二甲基松树素 .

化学反应分析

反应类型

二甲基松树素会发生各种化学反应,包括:

氧化: 它可以被氧化形成相应的黄酮。

还原: 还原反应可以将其转化为二氢黄烷酮。

取代: 亲电取代反应可以将不同的官能团引入黄烷酮结构中。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 硼氢化钠和氢化铝锂是典型的还原剂。

取代: 卤素(氯、溴)和硝化试剂(硝酸)等试剂在酸性或碱性条件下使用。

形成的主要产物

氧化: 形成黄酮,例如二甲基圣草酚。

还原: 形成二氢黄烷酮。

取代: 形成卤代或硝基黄烷酮。

科学研究应用

Anti-Obesity Effects

Mechanism of Action:

5,7-Dimethoxyflavanone has been shown to inhibit adipogenesis in 3T3-L1 adipocytes and high-fat diet-induced obese mouse models. The compound reduces lipid droplet accumulation and downregulates key adipogenic transcription factors such as peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer binding protein alpha (C/EBPα)【2】. Additionally, it activates AMP-activated protein kinase (AMPK), promoting lipolysis【2】.

Case Study:

In a study involving C57BL/6J mice fed a high-fat diet, oral administration of this compound (50 mg/kg/day for six weeks) resulted in significant weight loss without affecting food intake. The treatment also led to decreased serum cholesterol levels and reduced fat pad mass【2】.

Anti-Inflammatory Properties

Mechanism of Action:

this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It has been demonstrated to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)【1】【6】. The compound's antioxidant activity further contributes to its anti-inflammatory properties by scavenging free radicals【4】【6】.

Research Findings:

A recent study highlighted that this compound significantly inhibited nitric oxide production in lipopolysaccharide-stimulated RAW264.7 macrophages, showcasing its potential as an anti-inflammatory agent【9】.

Anticancer Activity

Mechanism of Action:

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways【4】【6】. It has been shown to inhibit cancer cell proliferation in several studies.

Case Study:

In vitro studies have indicated that this compound can effectively suppress the growth of various cancer cell lines by disrupting cell cycle progression and promoting apoptotic pathways【4】【8】.

Muscle Health and Sarcopenia

Mechanism of Action:

Recent research indicates that this compound can ameliorate sarcopenia by enhancing mitochondrial biogenesis and protein turnover in skeletal muscle【1】【6】. The compound activates key signaling pathways such as phosphatidylinositol 3-kinase-Akt and mammalian target of rapamycin (mTOR), which are crucial for muscle protein synthesis【1】【6】.

Case Study:

In aged mice treated with this compound for eight weeks, improvements were observed in grip strength, exercise endurance, and muscle mass compared to untreated controls【1】【6】.

Summary Table of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-Obesity | Inhibits adipogenesis; activates AMPK | Reduces body weight gain; lowers serum cholesterol levels; decreases fat pad mass【2】【4】 |

| Anti-Inflammatory | Scavenges free radicals; inhibits pro-inflammatory cytokines | Reduces TNF-α and IL-6 levels; inhibits nitric oxide production in macrophages【9】【4】 |

| Anticancer | Induces apoptosis; disrupts cell cycle | Suppresses growth in various cancer cell lines; activates apoptotic pathways【4】【8】 |

| Muscle Health | Enhances mitochondrial biogenesis; stimulates protein turnover | Improves muscle mass and strength; enhances exercise endurance in aged mice【1】【6】 |

作用机制

二甲基松树素的作用机制涉及它与各种分子靶标和途径的相互作用:

抗氧化活性: 它清除活性氧物质并减少氧化应激。

抗炎作用: 它抑制促炎细胞因子的产生,并调节炎症通路。

神经保护作用: 它通过调节线粒体功能和减少细胞凋亡来保护神经元细胞.

相似化合物的比较

二甲基松树素在结构上类似于其他黄烷酮,例如:

松树素: 未甲基化的母体化合物,具有相似的药理特性。

松树素: 一种单甲氧基化的黄烷酮,在不同的位置具有羟基和甲氧基。

阿尔皮汀: 另一种单甲氧基化的黄烷酮,具有不同的取代模式.

生物活性

5,7-Dimethoxyflavanone (DMF) is a naturally occurring flavonoid predominantly found in plants such as Kaempferia parviflora. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antidiabetic, antioxidant, and potential anticancer effects. This article provides a comprehensive overview of the biological activities of DMF based on recent research findings.

1. Anti-Inflammatory Activity

Research indicates that DMF exhibits significant anti-inflammatory properties. In a study using a rat model, DMF demonstrated effects comparable to aspirin in reducing paw edema, indicating its potential as an anti-inflammatory agent. Specifically, it interfered with leukocyte migration and inhibited prostaglandin biosynthesis, which are crucial pathways in the inflammatory response. Additionally, DMF lowered rectal temperature in rats, further supporting its anti-inflammatory profile .

2. Antidiabetic Effects

DMF has shown promising results in managing diabetes. In streptozotocin-induced diabetic rats, oral administration of DMF significantly reduced blood glucose levels and improved various metabolic parameters such as insulin and total protein content. The compound also increased non-enzymatic antioxidants like glutathione and vitamins C and E, highlighting its potential to combat oxidative stress associated with diabetes. The results indicated that DMF at a dose of 100 mg/kg led to a 64% reduction in plasma glucose levels compared to diabetic controls .

Table 1: Effects of DMF on Diabetic Rats

| Parameter | Control Group | Diabetic Group | DMF (50 mg/kg) | DMF (100 mg/kg) |

|---|---|---|---|---|

| Fasting Blood Glucose (mmol/L) | 3.88 ± 0.23 | 22.01 ± 1.98 | 10.42 ± 1.56 | 7.92 ± 1.23 |

| Insulin (µU/mL) | 12.5 ± 2.0 | 6.5 ± 1.5 | 8.0 ± 1.2 | 10.0 ± 1.5 |

| Total Protein (g/dL) | 8.5 ± 0.5 | 5.7 ± 0.4 | 7.0 ± 0.3 | 8.3 ± 0.4 |

3. Antioxidant Properties

The antioxidant activity of DMF has been documented through its ability to enhance the levels of various antioxidants in biological systems. In diabetic rats, treatment with DMF resulted in significant increases in glutathione (GSH), vitamin C, and vitamin E levels compared to controls . This suggests that DMF may help mitigate oxidative damage associated with chronic diseases.

4. Effects on Sarcopenia

Recent studies have explored the role of DMF in combating sarcopenia—a condition characterized by loss of muscle mass and strength due to aging. In aged mice treated with DMF for eight weeks, improvements were observed in grip strength and muscle volume, attributed to the activation of key signaling pathways involved in protein synthesis and mitochondrial biogenesis .

Table 2: Effects of DMF on Muscle Parameters in Aged Mice

| Parameter | Control Group | DMF (25 mg/kg) | DMF (50 mg/kg) |

|---|---|---|---|

| Grip Strength (kg) | 4.5 ± 0.5 | 5.2 ± 0.6 | 6.1 ± 0.7 |

| Muscle Mass (g) | 15 ± 2 | 18 ± 2 | 20 ± 2 |

属性

IUPAC Name |

5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFBOKYTDSDNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908493 | |

| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036-72-2 | |

| Record name | 5,7-Dimethoxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavanone, 5,7-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001036722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 5,7-Dimethoxyflavanone has shown a diverse range of biological activities in in vitro studies, including:

- Antibacterial activity: It displayed activity against various bacteria, including Bacillus subtilis [, ], Escherichia coli [], and Staphylococcus aureus [].

- Antifungal activity: It showed significant activity against Aspergillus niger and Aspergillus flavus [].

- Antimutagenic activity: It suppressed umu gene expression of SOS response in Salmonella typhimurium TA1535/pSK1002 against the mutagen furylfuramide and also suppressed 2-amino-3,4-dimethylimidazo-[4,5-f]quinolone (MeIQ) and UV irradiation-induced SOS response [].

- Antioxidant activity: It exhibited strong antioxidant activities in DPPH radical scavenging assays [, ].

- Cytotoxicity: While showing less potency than other compounds from the same plant, it exhibited some cytotoxic activity against the A2780 human ovarian cancer cell line [].

ANone: this compound is a flavanone, a class of flavonoids. Its structural characteristics are:

- Spectroscopic data: The structure is elucidated using various spectral analyses including UV-Vis, FTIR, NMR (1H and 13C), and Mass Spectrometry [, , , ].

A: The methylation pattern in this compound, specifically the presence of methoxy groups at positions 5 and 7, is crucial for its biological activity. Studies have shown that methylation of flavonoids can significantly impact their properties, including their antioxidant, anti-inflammatory, and anticancer activities [, ]. The exact influence of the methylation pattern in this compound on its various biological activities requires further investigation.

ANone: this compound has been isolated from various plant sources, including:

- Abrus precatorius (root and leaf extracts) [, ]

- Piper caninum (stems) [, ]

- Polygonum persicaria []

- Polygonum limbatum (leaves) []

- Sozuku []

- Eucalyptus species (foliar glands) []

- Viscum album (twigs and leaves) []

- Piper methysticum (roots) [, ]

- Bauhinia variegata (bark) []

- Etlingera elatior (seeds) []

- Alpinia pricei (rhizomes) [, ]

- Oroxylum indicum (root bark) []

ANone: The diverse biological activities of this compound make it a promising candidate for drug discovery, particularly in the following areas:

- Antimicrobial agents: Its antibacterial and antifungal properties could be explored for developing new treatments for infectious diseases [, ].

- Anticancer agents: While its cytotoxic activity might be less potent compared to other compounds, further research on its mechanisms and potential synergistic effects could contribute to the development of novel cancer therapies [].

- Anti-inflammatory and antioxidant agents: Its antioxidant and potential anti-inflammatory properties could be further investigated for developing treatments for inflammatory and oxidative stress-related diseases [, ].

ANone: Several research avenues can be pursued to further understand and exploit the therapeutic potential of this compound:

- Mechanism of action: Detailed studies are needed to unravel the precise molecular mechanisms underlying its diverse biological activities [, ].

- In vivo studies: Further in vivo experiments are crucial to validate the in vitro findings, determine its efficacy in animal models, and assess its safety profile [, , ].

- Structure-activity relationship (SAR): Investigating the SAR by synthesizing and evaluating analogs of this compound could help identify structural features critical for its activity and potentially lead to the development of more potent and selective derivatives [, ].

- Formulation and delivery: Developing suitable formulations and delivery systems could enhance its bioavailability and therapeutic efficacy [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。